molecular formula C21H35N7O18P2 B3342663 beta-Nicotinamide adenine dinucleotide 4-hydrate CAS No. 282730-13-6

beta-Nicotinamide adenine dinucleotide 4-hydrate

Cat. No.: B3342663
CAS No.: 282730-13-6
M. Wt: 735.5 g/mol
InChI Key: AWWDDIGNQVLAEO-ITGWJZMWSA-N
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Description

Beta-Nicotinamide adenine dinucleotide 4-hydrate: is a coenzyme found in all living cells. It plays a crucial role in metabolic processes, acting as an electron carrier in redox reactions. This compound is essential for the production of adenosine triphosphate, the primary energy currency of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Nicotinamide adenine dinucleotide 4-hydrate can be synthesized through various methods. One common approach involves the silanization of nicotinamide followed by condensation with hydroxyl-protected ribose in the presence of trimethylsilyl trifluoromethanesulfonate, which generates the beta-nucleoside with high stereoselectivity .

Industrial Production Methods: Industrial production often involves the use of yeast cells, such as Saccharomyces cerevisiae, to produce this compound. The compound is then purified using column chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Beta-Nicotinamide adenine dinucleotide 4-hydrate undergoes various types of reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include alcohol dehydrogenase and other enzymes that facilitate the transfer of electrons. Conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity .

Major Products Formed: The major products formed from these reactions include NADH and other reduced forms of the compound, which are essential for various metabolic pathways .

Comparison with Similar Compounds

  • Beta-Nicotinamide adenine dinucleotide sodium salt
  • Beta-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate
  • Nicotinamide adenine dinucleotide phosphate (NADP)

Uniqueness: Beta-Nicotinamide adenine dinucleotide 4-hydrate is unique due to its high purity and stability at ambient temperatures compared to other forms of NAD. It is less hygroscopic and electrostatic, making it more stable and easier to handle in various research and industrial applications .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWDDIGNQVLAEO-ITGWJZMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N7O18P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Nicotinamide adenine dinucleotide 4-hydrate
Reactant of Route 2
Reactant of Route 2
beta-Nicotinamide adenine dinucleotide 4-hydrate
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beta-Nicotinamide adenine dinucleotide 4-hydrate
Reactant of Route 4
beta-Nicotinamide adenine dinucleotide 4-hydrate
Reactant of Route 5
beta-Nicotinamide adenine dinucleotide 4-hydrate
Reactant of Route 6
beta-Nicotinamide adenine dinucleotide 4-hydrate

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